molecular formula C10H18N2O2 B14689272 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- CAS No. 35727-24-3

2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl-

Cat. No.: B14689272
CAS No.: 35727-24-3
M. Wt: 198.26 g/mol
InChI Key: VSBICKSSVFFDSZ-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two ethyl and two methyl substituents on the piperazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketopiperazines.

    Reduction: Reduction reactions can yield piperazine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazines, while substitution reactions can introduce various functional groups, leading to a wide range of piperazine derivatives.

Scientific Research Applications

2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Piperazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some piperazine derivatives are used in pharmaceuticals for their therapeutic effects.

    Industry: This compound can be used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of ethyl and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be compared with other piperazine derivatives such as:

Properties

CAS No.

35727-24-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3,6-diethyl-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C10H18N2O2/c1-5-7-9(13)12(4)8(6-2)10(14)11(7)3/h7-8H,5-6H2,1-4H3

InChI Key

VSBICKSSVFFDSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(C(=O)N1C)CC)C

Origin of Product

United States

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